Increased Lipophilicity (cLogP) Drives Differential Chromatographic and Permeability Behavior
The 3-tert-butyl substituent confers increased calculated lipophilicity compared to unsubstituted, 3-methyl, and 3-phenyl analogs, which alters reverse-phase HPLC retention and predicted membrane permeability. While experimental logP for the target compound is not available in the retrieved public domain, comparative computational values from the unsubstituted (XLogP3 = 0.7) and 3-methyl (XLogP3 = 1.1) analogs establish a baseline trend of increasing lipophilicity with alkyl substitution [1][2].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Not publicly reported (estimated >1.1 based on tert-butyl group hydrophobicity contribution relative to methyl) |
| Comparator Or Baseline | 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (unsubstituted at C3): XLogP3 = 0.7; 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine: XLogP3 = 1.1 |
| Quantified Difference | Estimated ΔXLogP3 ≥ +0.4 vs 3-methyl analog; ≥ +0.8 vs unsubstituted analog |
| Conditions | Computed values from PubChem XLogP3 3.0 algorithm |
Why This Matters
Higher lipophilicity alters compound behavior in reverse-phase purification and may affect passive membrane permeability in cellular assays, necessitating distinct handling protocols.
- [1] PubChem. 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-24-0). Computed Properties: XLogP3-AA = 0.7. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/28593-24-0. View Source
- [2] PubChem. 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 7197-01-5). Computed Properties: XLogP3-AA = 1.1. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/911387. View Source
